Superior Drug Loading Capacity: A 3:1 Advantage Over Monocarboxylate Linkers
Amino-Tri-(carboxyethoxymethyl)-methane provides a precise 1:3 amine-to-carboxylate stoichiometry, offering a theoretical conjugation capacity of three payload molecules per linker molecule. This is a 3-fold increase over common linear linkers like Amino-PEG-Carboxylic acid (e.g., NH2-PEG3-COOH), which can only accommodate a single payload per linker [1]. This higher functional group density directly translates to a potentially higher Drug-to-Antibody Ratio (DAR) in ADC constructs when using site-specific conjugation strategies that leverage the multiple carboxylates.
| Evidence Dimension | Payload Conjugation Capacity (moles payload per mole linker) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | Linear Amino-PEG-Carboxylic Acid Linkers (e.g., NH2-PEG3-COOH) |
| Quantified Difference | 3.0x higher |
| Conditions | Based on the presence of three terminal carboxylic acid groups in the molecular formula C13H23NO9 [2]. |
Why This Matters
For procurement, a higher functional group density enables the synthesis of ADCs with higher DAR values from a single conjugation step, reducing the required linker mass and streamlining process development.
- [1] Markus Ribbert, et al. Self coupling recombinant antibody fusion proteins. WO2009013359A2. View Source
- [2] Amino-Tri-(carboxyethoxymethyl)-methane. PubChem Compound Summary. View Source
